1,2,3,3-Tetramethyl-5-phenylindol-1-ium
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Overview
Description
1,2,3,3-Tetramethyl-5-phenylindol-1-ium is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-5-phenylindol-1-ium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. The process can be further optimized using microwave irradiation to reduce reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis, utilizing readily available starting materials such as aryl hydrazines and ketones. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethyl-5-phenylindol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1,2,3,3-Tetramethyl-5-phenylindol-1-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-5-phenylindol-1-ium involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness
1,2,3,3-Tetramethyl-5-phenylindol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl group differentiates it from other indole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20N+ |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1,2,3,3-tetramethyl-5-phenylindol-1-ium |
InChI |
InChI=1S/C18H20N/c1-13-18(2,3)16-12-15(10-11-17(16)19(13)4)14-8-6-5-7-9-14/h5-12H,1-4H3/q+1 |
InChI Key |
RKFUNHMCGMYPDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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